1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea
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Overview
Description
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and diverse, contributing to their wide range of biological activities .Chemical Reactions Analysis
Multicomponent reactions (MCRs) comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Scientific Research Applications
Molecular Docking and Computational Studies
A related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, has been synthesized and subjected to computational quantum chemical studies. This includes IR, UV, NBO analysis using DFT with B3LYP exchange-correlation functional and 6–311++G(d, p) basis sets. This compound also showed DNA-binding capabilities, with a binding energy of -7.41 kcal/mol when docked with B-DNA (1BNA), and a DNA-binding constant of 3.71 × 10^6 Lmol^−1 (Mushtaque et al., 2016).
Cytotoxicity and Cell Cycle Analysis
Another related compound, 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea, has been studied for its cytotoxic nature using MTT-assay against various cell lines. The compound showed non-toxic effects up to certain concentrations and was found to cause cell cycle arrest in treated cells (MD Mushtaque et al., 2017).
Antifungal Activity
A series of novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties, synthesized from related compounds, exhibited significant antifungal activities against various strains, indicating potential application in antifungal therapies (Shi-Chun Wang et al., 2018).
Photophysical Behavior
The photophysical properties of a novel 4-aza-indole derivative, closely related to the compound , have been studied. This compound exhibited reverse solvatochromism behavior depending on solvent polarity, suggesting potential uses in various applications like bio- or analytical sensors and/or optoelectronic devices (Ebru Bozkurt et al., 2018).
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing similar compounds, exploring their structural, spectroscopic, and X-ray crystallographic aspects. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in various fields, including pharmaceuticals and materials science (Various Authors).
Mechanism of Action
The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system in which they are active. Some indole derivatives have been found to have cytotoxic activity, with the cytotoxicity of the compound dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .
Future Directions
The future directions of research into indole derivatives are likely to continue to focus on their synthesis and the exploration of their biological activities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
properties
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4OS/c1-18-10-11-25-24(15-18)23(19(2)28-25)12-14-30(17-21-7-4-5-13-27-21)26(32)29-20-8-6-9-22(16-20)31-3/h4-11,13,15-16,28H,12,14,17H2,1-3H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPLQHRVGBZFRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CC=N3)C(=S)NC4=CC(=CC=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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